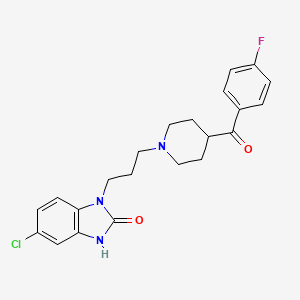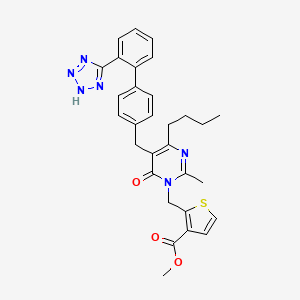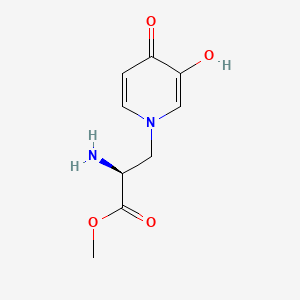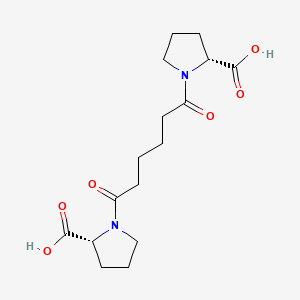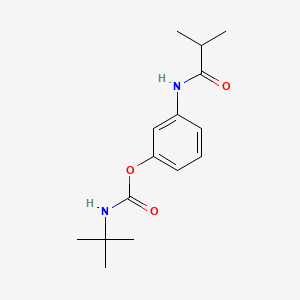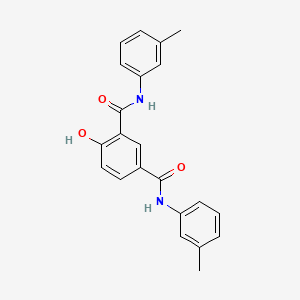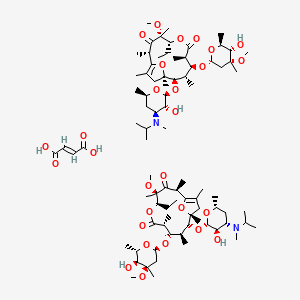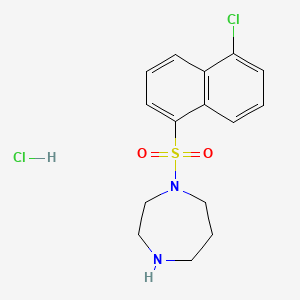
ML-9
Vue d'ensemble
Description
ML-9 is a selective and effective inhibitor of Akt kinase, myosin light-chain kinase, and stromal interaction molecule 1. It is known for its ability to induce autophagy by stimulating autophagosome formation and inhibiting their degradation .
Applications De Recherche Scientifique
ML-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and autophagy.
Biology: Employed in research on cell signaling pathways and autophagy mechanisms.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other anticancer drugs like docetaxel.
Industry: Utilized in the development of new therapeutic agents and research tools
Mécanisme D'action
ML-9 exerts its effects by inhibiting Akt kinase, myosin light-chain kinase, and stromal interaction molecule 1. This inhibition leads to the stimulation of autophagosome formation and the inhibition of their degradation. The molecular targets and pathways involved include the Akt/mammalian target of rapamycin pathway and the autophagy pathway .
Analyse Biochimique
Biochemical Properties
ML-9 hydrochloride is a selective inhibitor of myosin light chain kinase (MLCK), with Ki values of 4, 32, and 54 μM for MLCK, PKA, and PKC respectively . It also inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound hydrochloride can influence cell function by inhibiting MLCK, which plays a crucial role in muscle contraction and cell motility .
Molecular Mechanism
This compound acts by delaying MLCK phosphorylation through binding at or near the ATP binding site . This inhibits insulin-stimulated 2-deoxyglucose transport, PP-1 activation in adipocytes, PKA, Akt1 (PKB), and Rsk (S6 kinase) .
Transport and Distribution
This compound hydrochloride is considered to be non-hazardous for transport
Subcellular Localization
Machine learning models have been developed to predict RNA localizations , which may provide insights into the subcellular localization of this compound.
Méthodes De Préparation
The synthesis of ML-9 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. Industrial production methods also follow similar synthetic routes but are optimized for large-scale production .
Analyse Des Réactions Chimiques
ML-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparaison Avec Des Composés Similaires
ML-9 is unique in its dual inhibition of both Akt kinase and myosin light-chain kinase, which makes it a valuable tool in research. Similar compounds include:
ML-7: Another inhibitor of myosin light-chain kinase but with different specificity and potency.
Blebbistatin: A selective inhibitor of non-muscle myosin II.
Phenamacril: A specific inhibitor of Fusarium myosin I
Propriétés
IUPAC Name |
1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147228 | |
| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105637-50-1 | |
| Record name | ML 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105637-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







